Ethyl 4-hydroxypicolinate hydrochloride

Description

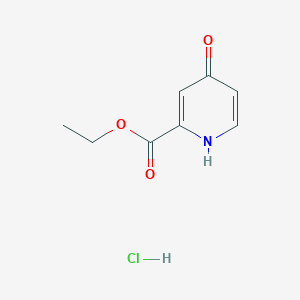

Ethyl 4-hydroxypicolinate hydrochloride is a hydrochloride salt derivative of ethyl 4-hydroxypicolinate, a picolinic acid ester featuring a hydroxyl group at the 4-position of the pyridine ring. This compound is structurally characterized by its esterified carboxylic acid group (ethyl ester) and a hydroxyl substituent on the aromatic ring, which influence its physicochemical properties and reactivity.

The compound’s hydroxyl and ester groups make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying solubility and bioavailability in drug candidates. However, its specific applications remain less documented compared to structurally similar compounds.

Properties

Molecular Formula |

C8H10ClNO3 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

ethyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-5-6(10)3-4-9-7;/h3-5H,2H2,1H3,(H,9,10);1H |

InChI Key |

BUEGANWZQLCHQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=CN1.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Ethyl 4-Hydroxypicolinate Hydrochloride vs. Methyl 4-Hydroxypicolinate

- Structural Differences : The ethyl ester group in the target compound confers greater lipophilicity compared to the methyl ester in methyl 4-hydroxypicolinate. This difference impacts solubility and metabolic stability.

- Synthetic Relevance : Methyl 4-hydroxypicolinate (sc-301094, $160/250 mg ) is commercially available and used as a building block for kinase inhibitors or metal-chelating agents. The ethyl variant may offer enhanced cell membrane permeability due to its larger alkyl chain.

This compound vs. Pioglitazone Hydrochloride

Pioglitazone hydrochloride (5-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione hydrochloride) is a thiazolidinedione antidiabetic agent . Key distinctions include:

- Functional Groups : Pioglitazone contains a thiazolidinedione ring and ethoxy-linked pyridine, whereas ethyl 4-hydroxypicolinate lacks these motifs.

- Biological Activity : Pioglitazone acts as a PPAR-γ agonist, while ethyl 4-hydroxypicolinate’s activity (if any) remains unexplored but may relate to kinase modulation due to structural similarities to H-series inhibitors (e.g., H-7/H-8 hydrochlorides, which feature sulfonamide and piperazine groups) .

This compound vs. 4-Chloropicolinate Derivatives

4-Chloropicolinic acid methyl ester hydrochloride (synthesized via thionyl chloride-mediated chlorination ) highlights the impact of substituent electronegativity. The hydroxyl group in ethyl 4-hydroxypicolinate may enhance hydrogen-bonding capacity compared to chloro derivatives, influencing binding affinity in biological systems.

Physicochemical and Pharmacokinetic Data (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.